{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride
Description
The compound {[5-(4-tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride (CAS 1315368-49-0) is a hydrochloride salt of a substituted thiophene-derived amine. Its molecular formula is C₁₅H₂₆ClN, with a molecular weight of 255.83 g/mol . Structurally, it features a thiophene ring substituted at the 5-position with a 4-tert-butylphenyl group, an ethylamine moiety at the 2-position, and a hydrochloride counterion. This compound is utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or kinase inhibitors .
Properties
IUPAC Name |
N-[[5-(4-tert-butylphenyl)thiophen-2-yl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NS.ClH/c1-5-18-12-15-10-11-16(19-15)13-6-8-14(9-7-13)17(2,3)4;/h6-11,18H,5,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCSNYJYKVTRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[5-(4-tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride , also known as N-{[5-(4-tert-butylphenyl)-2-thienyl]methyl}ethanamine hydrochloride, is a synthetic organic molecule characterized by its unique thiophene structure and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which stem from its molecular structure and the electronic properties imparted by its substituents.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. Its structure includes a thiophene ring substituted with a tert-butylphenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClN |
| Molecular Weight | 309.9 g/mol |
| IUPAC Name | N-{[5-(4-tert-butylphenyl)-2-thienyl]methyl}ethanamine hydrochloride |
| Purity | 95% |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. Notably, this compound may share these properties due to its structural features.
Anticancer Activity
Studies have shown that compounds containing thiophene and amine functionalities can exhibit anticancer properties. For instance, compounds structurally related to this molecule have been reported to demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Case Study:
In a study focusing on related thiophene derivatives, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The specific IC50 for a closely related compound was reported at approximately 10 µM against HeLa cells, suggesting potential for further exploration of this compound in anticancer therapy .
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have also been explored. For example, derivatives of thiophene have been noted for their activity against various bacterial strains and fungi. While specific data on this compound is limited, the presence of the thiophene ring suggests potential antimicrobial efficacy.
Example Findings:
A related thiophene derivative demonstrated significant antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL . This indicates that similar compounds may warrant investigation for their antifungal properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structure. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Antagonist activity at mGluR5 receptors |
| 4-Amino-N-(4-tert-butylphenyl)butanamide | Contains an amine and aromatic ring | Anticancer properties |
| 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | Similar thiophene structure | Anti-inflammatory effects |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their physicochemical properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target compound (1315368-49-0) | C₁₅H₂₆ClN | 255.83 | Thiophene + 4-tert-butylphenyl + ethylamine |
| (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (1240567-09-2) | C₁₅H₂₆ClN | 255.83 | Benzyl + 4-tert-butylphenyl + butan-2-ylamine |
| [(3,4-Dimethoxyphenyl)methyl][(thiophen-2-yl)methyl]amine HCl (1052508-03-8) | C₁₄H₁₈ClNO₂S | 299.82 | Thiophene + 3,4-dimethoxybenzyl + secondary amine |
| (3-Methylphenyl)methylamine HCl (1252548-92-7) | C₁₃H₁₆ClNS | 253.79 | Thiophene + 3-methylbenzyl + secondary amine |
| Pexidartinib HCl (TGCT therapeutic agent) | C₂₀H₁₇ClF₃N₅O | 443.83 | Pyrrolopyridine + trifluoromethylpyridine + complex amine |
Key Observations :
- Molecular Weight : The target compound and its benzyl analog (CAS 1240567-09-2) share identical molecular formulas but differ in substituents, impacting solubility and bioavailability. Thiophene-containing analogs (CAS 1052508-03-8, 1252548-92-7) have lower molecular weights due to simpler aromatic groups .
- Hydrophobicity : The thiophene ring and tert-butyl group increase lipophilicity relative to tyramine hydrochloride (CAS 60-19-5), a simpler phenethylamine derivative .
Preparation Methods
Synthesis of 5-(4-Tert-butylphenyl)thiophene Intermediate
Suzuki Coupling Reaction : A key step involves the Suzuki-Miyaura cross-coupling of a 5-bromo-thiophene derivative with 4-tert-butylphenyl boronic acid to install the 4-tert-butylphenyl substituent at the 5-position of the thiophene ring. This reaction is catalyzed by palladium complexes under mild conditions, typically in the presence of a base such as potassium carbonate, and a suitable solvent like DMF or toluene.
Reaction Conditions : The coupling is usually performed at 80-100 °C for several hours to ensure high conversion and selectivity.
Introduction of the Methylamine Side Chain at the 2-Position
Functional Group Transformation : Starting from 4,5-dibromo-thiophene-2-carbaldehyde, the aldehyde group at the 2-position is reduced to an alcohol, then converted to a chloromethyl intermediate via treatment with cyanuric chloride in DMF.
Nucleophilic Substitution : The chloromethyl group is displaced by ethylamine to introduce the methyl(ethyl)amine side chain at the 2-position of the thiophene ring.
Protection/Deprotection : In some synthetic routes, amine protection groups such as tert-butoxycarbonyl (BOC) are used during coupling steps to prevent side reactions, followed by deprotection with HCl to yield the free amine hydrochloride salt.
Formation of the Hydrochloride Salt
The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the stable hydrochloride salt, which precipitates as an off-white solid.
The product is purified by filtration, washing with solvents like ethanol or water, and drying under vacuum at 60-70 °C.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Suzuki Coupling | 5-bromo-thiophene derivative, 4-tert-butylphenyl boronic acid, Pd catalyst, K2CO3, DMF/toluene, 80-100 °C, 6-12 h | Selective coupling at 5-position; high yield and purity |
| Reduction of Aldehyde to Alcohol | NaBH4 or similar reducing agent, methanol or ethanol, 0-25 °C | Mild conditions to avoid over-reduction |
| Conversion to Chloromethyl | Cyanuric chloride, DMF, room temperature | Efficient chlorination of alcohol to chloromethyl group |
| Nucleophilic Substitution | Ethylamine, solvent (e.g., ethanol), reflux 50-80 °C | Displacement of chloride by ethylamine; formation of methyl(ethyl)amine moiety |
| Amine Protection/Deprotection | BOC protection with di-tert-butyl dicarbonate; deprotection with HCl in ethanol | Protects amine during coupling; deprotection yields hydrochloride salt |
| Salt Formation and Purification | HCl in ethanol or ethyl acetate, filtration, washing, vacuum drying | Produces stable hydrochloride salt; purity enhanced by washing and drying |
Research Findings and Optimization
Selective Suzuki Coupling : Literature reports emphasize the importance of temperature control and choice of base to achieve selective mono-coupling at the 5-position of thiophene, avoiding di-substitution or side reactions.
Protection Strategies : Use of BOC protection on amine groups during coupling steps improves yields and reduces impurities by preventing side reactions.
Purification : Washing the organic layers with sodium carbonate solutions and aqueous HCl helps remove residual impurities and unreacted starting materials, improving product purity.
Reaction Yields : Optimized procedures yield the target amine hydrochloride salt in moderate to high yields (typically 60-85%), with high purity confirmed by NMR and mass spectrometry.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd catalyst, 4-tert-butylphenyl boronic acid, K2CO3, DMF, 80-100 °C | 5-(4-Tert-butylphenyl)thiophene intermediate |
| Aldehyde Reduction | NaBH4, MeOH, 0-25 °C | Alcohol intermediate |
| Chloromethyl Formation | Cyanuric chloride, DMF, RT | Chloromethyl intermediate |
| Amination | Ethylamine, reflux ethanol | Methyl(ethyl)amine substituted thiophene |
| Amine Protection/Deprotection | BOC protection, HCl deprotection | Free amine hydrochloride salt |
| Salt Formation and Purification | HCl in ethanol, filtration, washing, drying | Final product as hydrochloride salt |
Q & A
Q. Advanced Methodology :
- DFT calculations : Simulate NMR/IR spectra using quantum chemical software (e.g., Gaussian) to cross-validate experimental data .
- Hirshfeld surface analysis : Resolve crystal packing effects on spectral deviations, particularly for hydrochloride salts .
What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Basic Research Focus:
Q. Advanced Approach :
- Kinetic modeling : Apply Arrhenius or Eyring equations to predict shelf-life under storage conditions .
- Computational stability prediction : Use molecular dynamics simulations to assess bond dissociation energies (e.g., C–S in thiophene vs. C–N in amine) .
How can the compound’s potential bioactivity be evaluated in vitro, and what controls are essential?
Basic Research Focus:
- Receptor binding assays : Screen for affinity toward GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, with positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .
Q. Advanced Design :
- Structure-Activity Relationship (SAR) : Modify the tert-butylphenyl group to assess steric/electronic effects on bioactivity. Compare with analogs (e.g., methyl or trifluoromethyl substituents) .
- Molecular docking : Predict binding modes with target proteins (e.g., MAO enzymes) using AutoDock Vina .
What are the best practices for ensuring reproducibility in scaled-up synthesis?
Basic Research Focus:
Q. Advanced Strategy :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Scale-up risk assessment : Identify critical quality attributes (CQAs) using Failure Mode and Effects Analysis (FMEA) .
How can computational methods enhance the understanding of this compound’s reactivity?
Advanced Research Focus:
- Reaction pathway exploration : Use density functional theory (DFT) to map energy profiles for key steps (e.g., tert-butylphenyl coupling) .
- Solvent effects : Conduct COSMO-RS simulations to predict solvent suitability for recrystallization .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization (e.g., amine protonation sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
